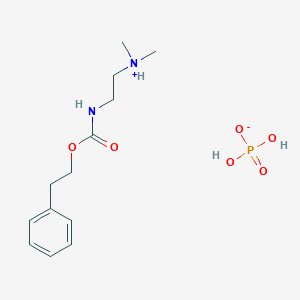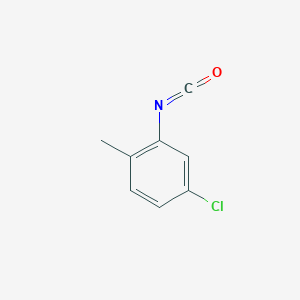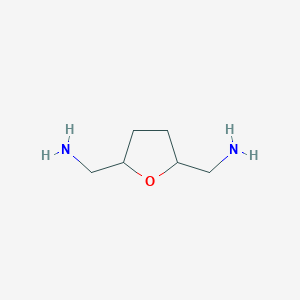
2,5-双(氨甲基)四氢呋喃
描述
Synthesis Analysis
The synthesis of 2,5-Bis(aminomethyl)tetrahydrofuran has been achieved through various methods, including the acid-catalyzed condensation of 2,5-bis(diethylhydroxymethyl)furan with indole and the controlled reaction pathway over Rh/HZSM-5, enhancing the sequence of dehydration–hydrogenation of 2,5-diformylfuran dioxime due to the surface acidity on the HZSM-5 support (Wang et al., 2005); (Xu et al., 2018).
Molecular Structure Analysis
The molecular structure of 2,5-Bis(aminomethyl)tetrahydrofuran has been characterized in several studies. For example, X-ray crystal structures of related compounds reveal insights into the spatial arrangement and bonding interactions within the molecule and its derivatives, contributing to a deeper understanding of its chemical behavior and reactivity (Wang et al., 2005).
Chemical Reactions and Properties
2,5-Bis(aminomethyl)tetrahydrofuran undergoes various chemical reactions, including its use as a monomer in polymerization processes to create novel biobased furan polyesters, showcasing its versatility in synthesizing new materials with potentially valuable applications (Jiang et al., 2014).
Physical Properties Analysis
The physical properties of 2,5-Bis(aminomethyl)tetrahydrofuran-based polyesters, such as molecular weight and structural characteristics, have been thoroughly investigated, indicating the influence of the methylene units in the dicarboxylic segments on the materials' properties (Jiang et al., 2014).
Chemical Properties Analysis
The chemical properties of 2,5-Bis(aminomethyl)tetrahydrofuran, including its reactivity and interaction with various chemical agents, have been explored to synthesize and modify polymers and other materials. This includes its role in the enzymatic polymerization processes and the synthesis of biobased polyesters, highlighting its potential in sustainable material development (Jiang et al., 2014).
科学研究应用
生物燃料前体:Fulignati 等人(2022 年)的一项研究证明了 5-羟甲基糠醛转化为 2,5-双(羟甲基)呋喃和 2,5-双(羟甲基)四氢呋喃等衍生物,具有作为生物燃料前体的潜力 (Fulignati 等人,2022)。
生物基聚酯:在聚合物化学领域,Jiang 等人(2014 年)探索了使用 2,5-双(羟甲基)呋喃作为构建模块酶促合成生物基呋喃聚酯,实现了具有潜在工业应用的新型分子量 (Jiang 等人,2014)。
X 射线晶体结构:Wang 等人(2005 年)研究了 2,5-双(二乙基-3'-吲哚基)甲基呋喃及其 N,N'-双金属络合物,深入了解了它们的合成和晶体结构 (Wang 等人,2005)。
生物精炼应用:Nakagawa 等人(2013 年)报道了生物质衍生的呋喃化合物的催化还原,以生产有价值的产品,如环戊酮和己二醇,这与生物精炼应用相关 (Nakagawa 等人,2013)。
有机合成:Xia 等人(2010 年)强调了 2,5-双(氨甲基)四氢呋喃的溶剂化双酰胺衍生物在有机合成中的潜力,特别是由于其手性氨基酸酯结构 (Xia 等人,2010)。
选择性合成:Yongming 等人(2018 年)展示了一种从生物质衍生材料合成 2,5-双(氨甲基)呋喃的有效方法,突出了其高选择性和收率 (Yongming 等人,2018)。
天然产物合成:Wysocki 等人(2006 年)合成了双(四氢呋喃)立体异构体,其中一些是具有生物活性的天然产物中的成分 (Wysocki 等人,2006)。
拮抗活性:Biftu 等人(1986 年)发现 2,5-双(氨甲基)四氢呋喃的衍生物是一种有效的血小板活化因子拮抗剂 (Biftu 等人,1986)。
作用机制
Target of Action
It’s known that this compound includes amino groups as functional groups, which suggests it may interact with various biological targets .
Biochemical Pathways
The synthesis of 2,5-Bis(aminomethyl)tetrahydrofuran involves a sequence of dehydration–hydrogenation of 2,5-diformylfuran dioxime . This process is enhanced by the surface acidity on the HZSM-5 support . The high selectivity of this reaction is likely due to the controlled reaction pathway over Rh/HZSM-5 .
Pharmacokinetics
The compound’s solubility in dmso and methanol suggests that it may have good bioavailability.
Result of Action
It’s known that this compound is useful as epoxy resin curing agents or intermediate raw materials of compounds .
Action Environment
The action, efficacy, and stability of 2,5-Bis(aminomethyl)tetrahydrofuran can be influenced by various environmental factors. For instance, the compound is hygroscopic , suggesting that moisture in the environment could affect its stability. Furthermore, the compound’s synthesis involves a sequence of dehydration–hydrogenation , which could be influenced by temperature and pressure conditions.
未来方向
The development of facile protocols for the selective synthesis of biomass-derived diamine is a highly desirable pursuit in the field of heterogeneous catalysis . The application of renewable resources to replace fossil resources for the production of primary diamines is highly desired . Therefore, the development of effective methods for the preparation of diamines from bio-based renewable materials is an attractive prospect in view of establishing the sustainable development of societies .
属性
IUPAC Name |
[5-(aminomethyl)oxolan-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-3-5-1-2-6(4-8)9-5/h5-6H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXIPRQHXNUUAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467021 | |
| Record name | 2,5-BIS(AMINOMETHYL)TETRAHYDROFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66918-21-6 | |
| Record name | 2,5-BIS(AMINOMETHYL)TETRAHYDROFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 2,5-Bis(aminomethyl)tetrahydrofuran in material science?
A1: 2,5-Bis(aminomethyl)tetrahydrofuran is a valuable diamine monomer used in the synthesis of polyimides. [] Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for various applications, including aerospace components, microelectronics, and high-temperature coatings. [] The incorporation of 2,5-Bis(aminomethyl)tetrahydrofuran into the polyimide backbone can potentially influence the polymer's flexibility, solubility, and other properties.
Q2: How does the stereochemistry of 2,5-Bis(aminomethyl)tetrahydrofuran influence its use in supramolecular chemistry?
A2: The stereochemistry of 2,5-Bis(aminomethyl)tetrahydrofuran plays a crucial role in its application for synthesizing chiral macrocycles. The research highlights the use of enantiomerically pure (+)-(2S,5S)-trans-2,5-Bis(aminomethyl)tetrahydrofuran as a building block for creating a tetraazacrown ether with D4 symmetry. [] This specific configuration allows for the controlled assembly of a macrocycle with a defined shape and chirality, which is essential for applications in enantioselective catalysis, molecular recognition, and chiral separation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)
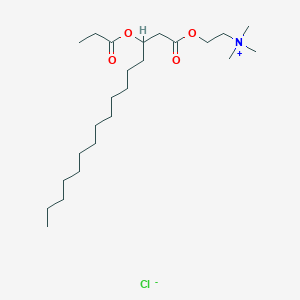
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine](/img/structure/B21051.png)
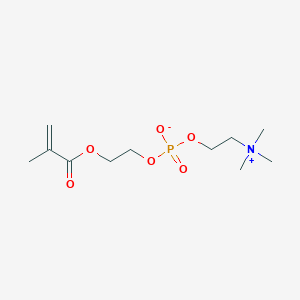
![Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]-](/img/structure/B21054.png)
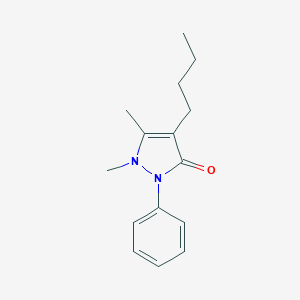
![[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid](/img/structure/B21060.png)
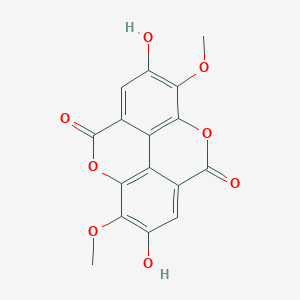
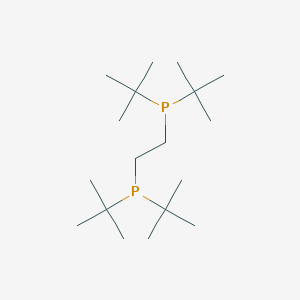
![6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole](/img/structure/B21068.png)
